

ATX-295: A Comparative Analysis of Selectivity for the Mitotic Kinesin KIF18A

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Compound of Interest

Compound Name: AK 295

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ATX-295, a novel small molecule inhibitor, and its selectivity for the kinesin motor protein KIF18A over other kinesin family members. The information presented herein is based on publicly available preclinical data and is intended to provide an objective overview for research and drug development professionals.

Introduction to ATX-295 and KIF18A

ATX-295 is a potent and selective inhibitor of KIF18A, a plus-end directed mitotic kinesin.[1][2][3][4][5][6] KIF18A plays a crucial role in regulating chromosome alignment and spindle microtubule dynamics during mitosis.[1][6][7] In cancer cells characterized by chromosomal instability (CIN), there is a heightened dependency on KIF18A for proper cell division.[2][3][8] By inhibiting the ATPase activity of KIF18A, ATX-295 induces mitotic arrest, leading to subsequent cell death in these chromosomally unstable cancer cells.[2][6] This targeted approach offers a promising therapeutic window, as normal, chromosomally stable cells are less dependent on KIF18A and are therefore less affected by its inhibition.[8]

Comparative Selectivity of KIF18A Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects. Preclinical data indicates that ATX-295 is highly selective for KIF18A.

Quantitative Analysis of Kinesin Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for ATX-295 and a related tool compound, ATX-21020, against KIF18A and other key mitotic kinesins. The data for ATX-21020, also developed by Accent Therapeutics, provides a quantitative perspective on the selectivity profile that can be achieved for KIF18A inhibition.

Compound	KIF18A IC ₅₀ (nM)	CENPE IC ₅₀ (μM)	EG5 IC ₅₀ (μM)
ATX-295	16 - 18[1][4][9]	Highly Selective[1][4]	Highly Selective[1][4]
ATX-21020 (Tool Compound)	14.5[6]	> 10[6]	5.87[6]

Note: "Highly Selective" for ATX-295 indicates that while specific IC₅₀ values for CENPE and EG5 have not been publicly disclosed, the compound is reported to be significantly less active against these kinesins compared to KIF18A.

Experimental Protocols

The determination of kinesin motor protein inhibition is crucial for assessing the potency and selectivity of compounds like ATX-295. The primary method cited in the preclinical evaluation of ATX-295 is a microtubule-dependent ATPase assay.

Kinesin ATPase Activity Assay (ADP-Glo™ Assay)

This biochemical assay measures the ATPase activity of kinesin motors, which is essential for their function. The assay quantifies the amount of ADP produced from ATP hydrolysis by the kinesin in the presence of microtubules.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the amount of ADP produced and therefore to the kinase activity.

Materials:

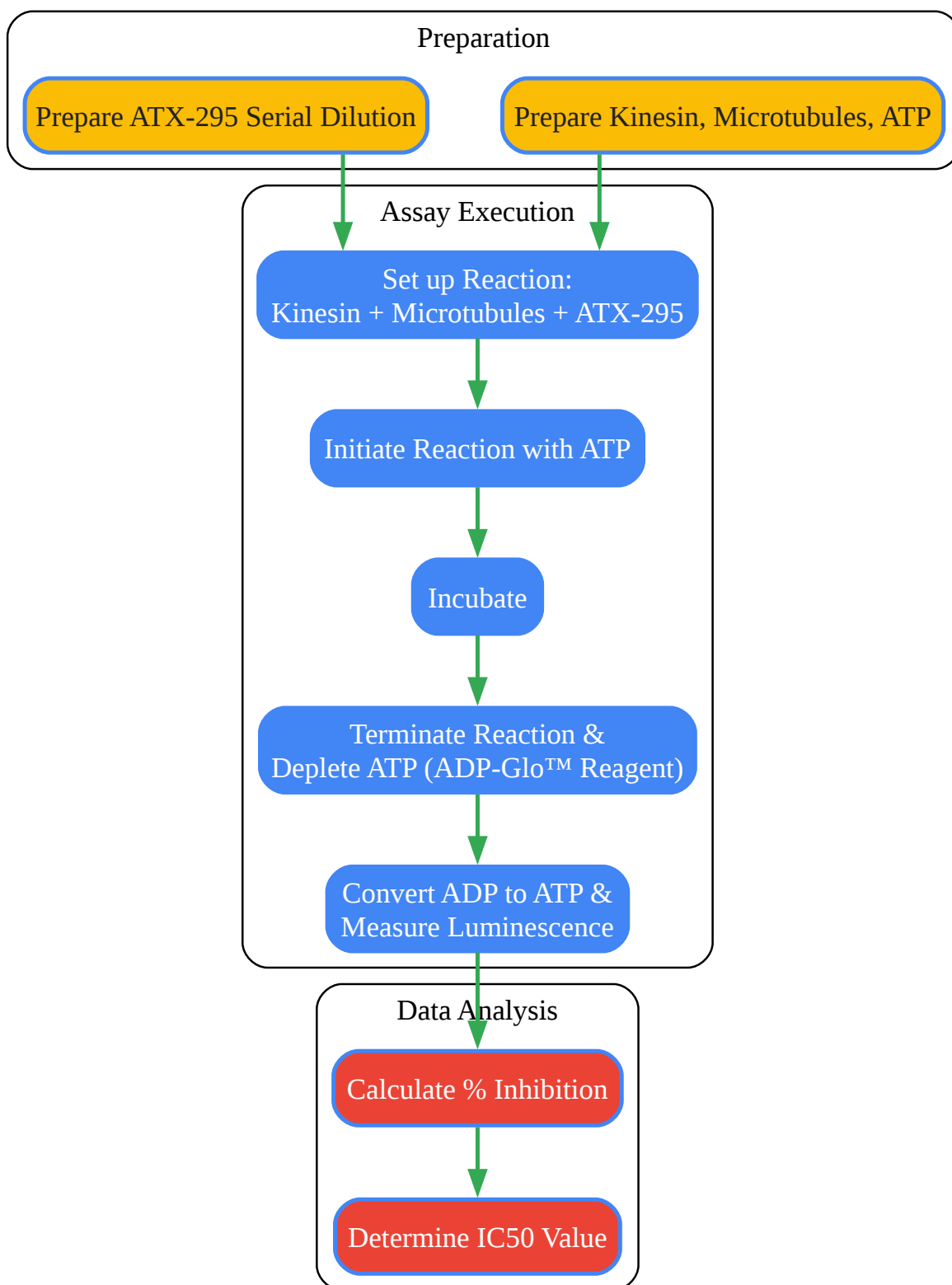
- Recombinant human kinesin motor proteins (e.g., KIF18A, CENPE, EG5)
- Paclitaxel-stabilized microtubules

- ATP
- ATX-295 or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
- Assay plates (e.g., 384-well white plates)
- Multichannel pipettes or automated liquid handlers
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** A serial dilution of ATX-295 is prepared in DMSO and then diluted in the reaction buffer.
- **Reaction Setup:** The kinesin enzyme, microtubules, and test compound are pre-incubated in the assay plate wells.
- **Initiation of Reaction:** The reaction is initiated by the addition of ATP. The final reaction mixture typically contains the kinesin enzyme, microtubules, the test compound at various concentrations, and a fixed concentration of ATP in a buffered solution.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).
- **Termination and ATP Depletion:** ADP-Glo™ Reagent is added to each well to terminate the ATPase reaction and deplete the remaining unconsumed ATP. This step is followed by an incubation period.
- **ADP to ATP Conversion and Detection:** Kinase Detection Reagent is added to convert the ADP generated by the kinesin to ATP and to initiate the luciferase reaction.
- **Luminescence Measurement:** After a final incubation period, the luminescence is measured using a plate reader.

- **Data Analysis:** The luminescence signal is converted to the percentage of inhibition relative to a vehicle control (e.g., DMSO). The IC₅₀ value is then calculated by fitting the data to a dose-response curve.

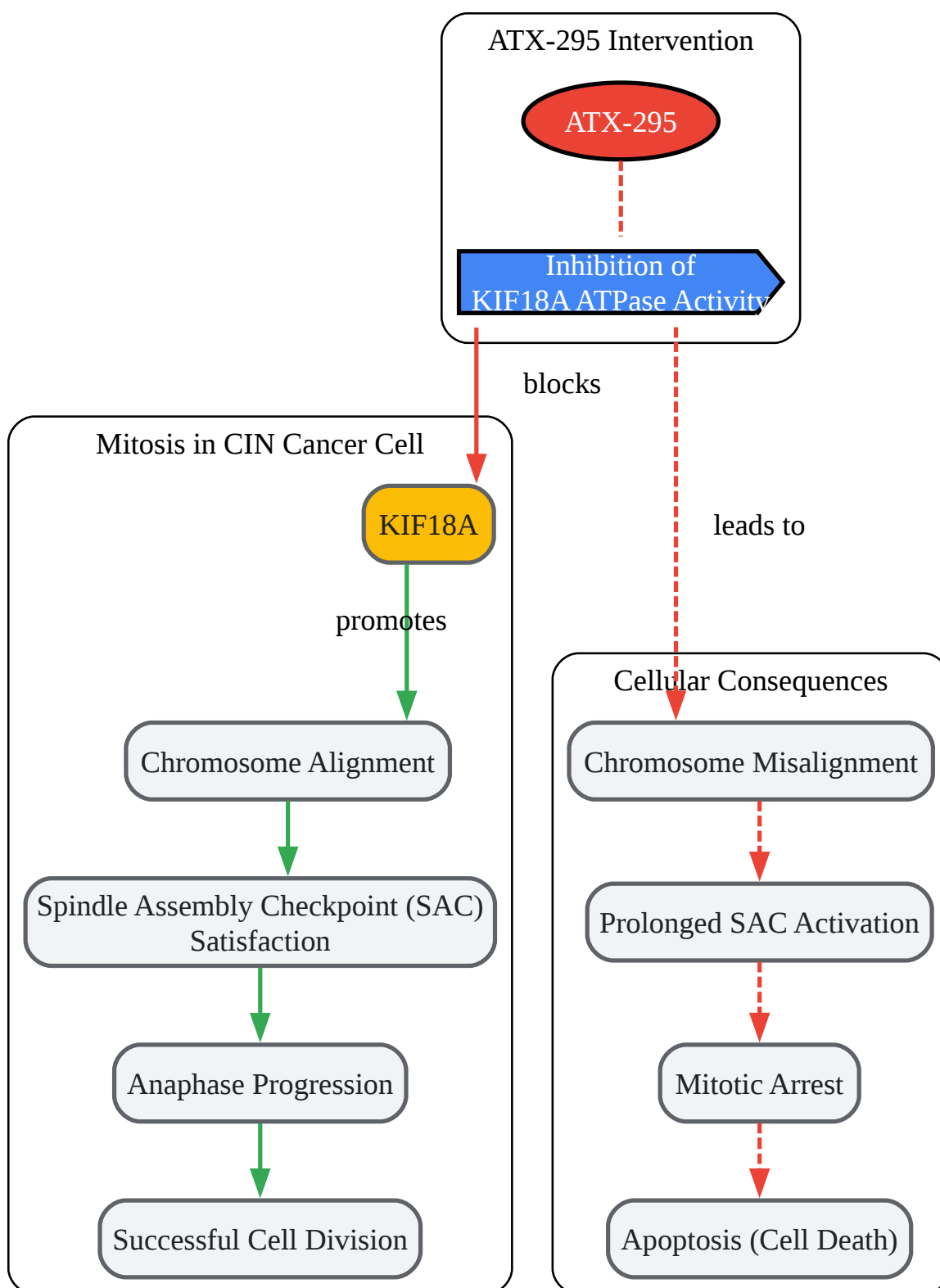


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Figure 1. Experimental workflow for determining the IC₅₀ of ATX-295.

Signaling Pathway and Mechanism of Action

The selective inhibition of KIF18A by ATX-295 has profound consequences for chromosomally unstable cancer cells, ultimately leading to their demise. The proposed signaling pathway and mechanism of action are illustrated below.



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Figure 2. Proposed signaling pathway of ATX-295 in CIN cancer cells.

In chromosomally unstable cancer cells, the inhibition of KIF18A's ATPase activity by ATX-295 disrupts the proper alignment of chromosomes at the metaphase plate. This failure to achieve correct alignment leads to the prolonged activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The sustained activation of the SAC prevents the cell from progressing into anaphase, resulting in a prolonged mitotic arrest. Ultimately, this extended arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This mechanism of action highlights the selective vulnerability of CIN cancer cells to KIF18A inhibition.

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